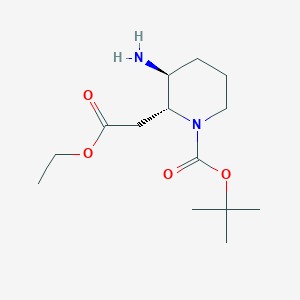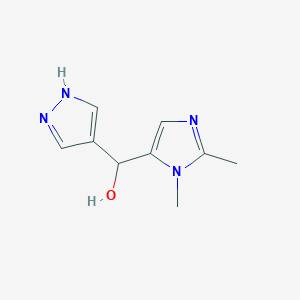
(1,2-Dimethyl-1H-imidazol-5-yl)(1H-pyrazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Dimethyl-1H-imidazol-5-yl)(1H-pyrazol-4-yl)methanol is a compound that features both imidazole and pyrazole moieties. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of reactions and applications, making it a valuable subject of study in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dimethyl-1H-imidazol-5-yl)(1H-pyrazol-4-yl)methanol typically involves the formation of the imidazole and pyrazole rings followed by their coupling. One common method involves the reaction of 1,2-dimethylimidazole with a pyrazole derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium aluminum hydride (LiAlH4) for reduction processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(1,2-Dimethyl-1H-imidazol-5-yl)(1H-pyrazol-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(1,2-Dimethyl-1H-imidazol-5-yl)(1H-pyrazol-4-yl)methanol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and enzyme activities.
Medicine: The compound has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of (1,2-Dimethyl-1H-imidazol-5-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The imidazole and pyrazole rings can bind to enzymes and receptors, modulating their activities. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Methyl-1H-imidazol-4-yl)methanol: Similar structure but with a single methyl group on the imidazole ring.
(1H-pyrazol-4-yl)methanol: Contains only the pyrazole moiety without the imidazole ring.
(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol: Another imidazole derivative with different substitution patterns
Uniqueness
(1,2-Dimethyl-1H-imidazol-5-yl)(1H-pyrazol-4-yl)methanol is unique due to the presence of both imidazole and pyrazole rings, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a broader range of reactions and applications compared to its simpler counterparts.
Propriétés
Formule moléculaire |
C9H12N4O |
|---|---|
Poids moléculaire |
192.22 g/mol |
Nom IUPAC |
(2,3-dimethylimidazol-4-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C9H12N4O/c1-6-10-5-8(13(6)2)9(14)7-3-11-12-4-7/h3-5,9,14H,1-2H3,(H,11,12) |
Clé InChI |
GMLYZORFBMKEKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(N1C)C(C2=CNN=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[1-(4-Iodophenyl)ethyl]amino}butan-2-ol](/img/structure/B13068709.png)
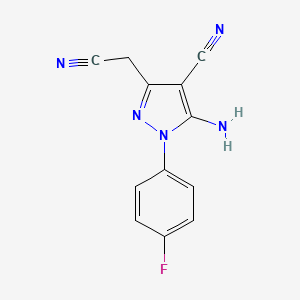

![1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13068725.png)
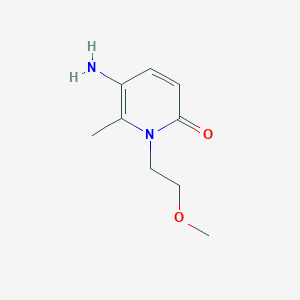
![1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane](/img/structure/B13068753.png)
![3-(2-Methylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13068755.png)
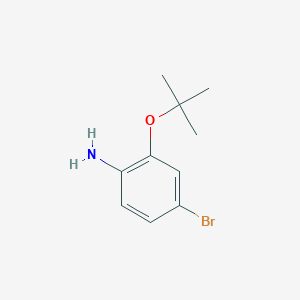

![2,2-dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide](/img/structure/B13068783.png)
![2-Oxa-6-azaspiro[4.5]decane](/img/structure/B13068789.png)
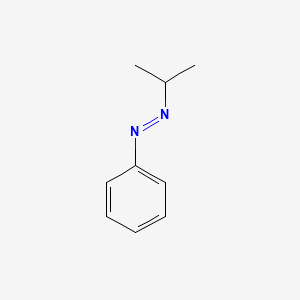
![2-cyano-3-[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13068795.png)
